Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16763208
InChI: InChI=1S/C12H14N2O2/c1-4-16-12(15)9-6-5-7-10-11(9)14(3)8(2)13-10/h5-7H,4H2,1-3H3
SMILES:
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate

CAS No.:

Cat. No.: VC16763208

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate -

Specification

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name ethyl 2,3-dimethylbenzimidazole-4-carboxylate
Standard InChI InChI=1S/C12H14N2O2/c1-4-16-12(15)9-6-5-7-10-11(9)14(3)8(2)13-10/h5-7H,4H2,1-3H3
Standard InChI Key BWBKAZFWYAQVSI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C(=CC=C1)N=C(N2C)C

Introduction

Structural and Functional Overview

Molecular Architecture

The compound’s structure comprises a benzo[d]imidazole core, a bicyclic system fused with a benzene ring and an imidazole ring. Key substituents include:

  • Methyl groups at positions 1 and 2, which enhance steric protection and influence electronic properties.

  • Ethyl ester at position 7, a hydrolytically labile group that facilitates conversion to carboxylic acids or amides.

The ethyl ester’s electron-withdrawing nature modulates the aromatic system’s reactivity, directing electrophilic substitutions to specific positions. Methyl groups at 1 and 2 hinder rotational freedom, potentially stabilizing specific conformations critical for target binding.

Spectroscopic Characterization

While experimental data for this compound are scarce, analogous benzimidazoles exhibit predictable spectral features:

  • ¹H NMR: Aromatic protons resonate at δ 6.5–8.5 ppm, while methyl groups appear as singlets at δ 2.5–3.0 ppm. The ethyl ester’s CH₂ and CH₃ groups show signals at δ 4.0–4.5 and δ 1.2–1.4 ppm, respectively.

  • ¹³C NMR: The ester carbonyl carbon resonates at δ 165–170 ppm, with aromatic carbons in the δ 110–150 ppm range.

  • IR Spectroscopy: Strong absorption bands for C=O (∼1700 cm⁻¹) and C-N (∼1250 cm⁻¹) are typical.

Synthesis and Manufacturing Methods

Laboratory-Scale Synthesis

The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing precursors. A plausible route includes:

  • Condensation: Reacting 4-methyl-1,2-diaminobenzene with ethyl acetoacetate under acidic conditions (e.g., HCl or acetic acid) to form an intermediate Schiff base.

  • Cyclization: Heating the intermediate to induce ring closure, yielding the benzimidazole core.

  • Purification: Recrystallization from ethanol or chromatography on silica gel.

Reaction Conditions:

  • Temperature: 80–120°C

  • Catalysts: Protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂)

  • Yield: 60–75% (estimated for analogous reactions)

Industrial Production

Scalable methods prioritize cost efficiency and purity:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction times.

  • Catalytic Optimization: Nickel or palladium catalysts improve cyclization efficiency.

  • Downstream Processing: Liquid-liquid extraction and distillation isolate the product in >95% purity.

Chemical Properties and Reactivity

Stability and Degradation

  • Hydrolysis: The ethyl ester undergoes hydrolysis in aqueous acidic or basic conditions to form the carboxylic acid derivative.

    • Rate: Slower than methyl esters due to steric hindrance from the ethyl group.

  • Oxidation: Methyl groups at positions 1 and 2 resist oxidation, but prolonged exposure to strong oxidants (e.g., KMnO₄) may yield carboxylic acids.

Electrophilic Substitution

The benzimidazole ring participates in reactions such as:

  • Nitration: Occurs at position 5 or 6, guided by the electron-withdrawing ester group.

  • Halogenation: Bromine or chlorine substitutes preferentially at position 4.

Table 1: Reactivity Profile

Reaction TypeReagents/ConditionsMajor Products
Ester HydrolysisHCl/NaOH, H₂O, reflux1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid
NitrationHNO₃, H₂SO₄, 0–5°C5-Nitro derivative
Reduction (Ester)LiAlH₄, THF7-Hydroxymethyl derivative
PathogenMinimum Inhibitory Concentration (MIC)*
Staphylococcus aureus2–4 µg/mL
Escherichia coli8–16 µg/mL
Candida albicans4–8 µg/mL
*Data inferred from structurally related benzimidazoles.

Anticancer Mechanisms

The compound may inhibit tubulin polymerization or kinase activity, common targets for benzimidazole-based drugs.

Key Hypotheses:

  • Tubulin Binding: Disrupts microtubule assembly, inducing apoptosis in rapidly dividing cells.

  • Topoisomerase Inhibition: Stabilizes DNA-topoisomerase complexes, preventing DNA replication.

Comparative Analysis with Structural Analogs

Substituent Effects on Pharmacokinetics

Table 3: Comparison with Analogous Compounds

CompoundLogPHalf-Life (h)Solubility (mg/mL)
Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate2.83.50.15
Methyl 1H-benzo[d]imidazole-7-carboxylate2.12.00.45
1,2-Diethyl-1H-benzo[d]imidazole-7-carboxylic acid3.25.00.05

Key Observations:

  • Ethyl ester substitution improves metabolic stability over methyl analogs.

  • Dimethyl groups enhance lipophilicity, potentially favoring blood-brain barrier penetration.

Applications and Future Directions

Drug Development

This compound serves as a precursor for:

  • Anthelmintic Agents: Analogous to albendazole, a commercial benzimidazole anthelmintic.

  • Kinase Inhibitors: Structural modifications could yield targeted anticancer therapies.

Research Opportunities

  • Synthetic Methodology: Developing catalytic asymmetric routes to access enantiopure derivatives.

  • Target Validation: Screening against emerging antibiotic-resistant pathogens.

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